molecular formula C15H19NO5 B14151327 Diethyl [acetyl(phenyl)amino]propanedioate CAS No. 88744-07-4

Diethyl [acetyl(phenyl)amino]propanedioate

Cat. No.: B14151327
CAS No.: 88744-07-4
M. Wt: 293.31 g/mol
InChI Key: XPOQPSYIMMIDKZ-UHFFFAOYSA-N
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Description

Diethyl [acetyl(phenyl)amino]propanedioate is an organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a malonate core with an acetyl(phenyl)amino group attached to one of the methylene carbons and two ethyl ester groups. It is known for its versatility in organic synthesis and its applications in various fields such as pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [acetyl(phenyl)amino]propanedioate typically involves the alkylation of enolate ions. The process begins with the formation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [acetyl(phenyl)amino]propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl [acetyl(phenyl)amino]propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [acetyl(phenyl)amino]propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The presence of the acetyl(phenyl)amino group allows for resonance stabilization, enhancing its reactivity in organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [acetyl(phenyl)amino]propanedioate is unique due to the presence of the acetyl(phenyl)amino group, which provides additional reactivity and versatility in organic synthesis. This functional group allows for a broader range of chemical transformations compared to simpler malonate esters.

Properties

CAS No.

88744-07-4

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

diethyl 2-(N-acetylanilino)propanedioate

InChI

InChI=1S/C15H19NO5/c1-4-20-14(18)13(15(19)21-5-2)16(11(3)17)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3

InChI Key

XPOQPSYIMMIDKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N(C1=CC=CC=C1)C(=O)C

Origin of Product

United States

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